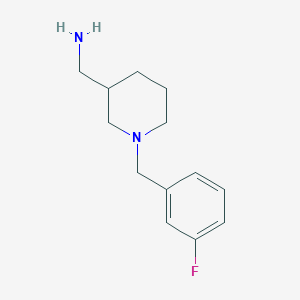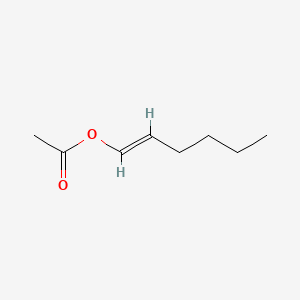![molecular formula C9H13F3N2O B12846651 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one typically involves cyclization, ring annulation, and cycloaddition reactions. One common method is the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Another approach involves oxidative ring-opening processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to its antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signal transduction pathways that regulate cell proliferation and survival . the exact molecular targets and pathways involved are not fully understood and require further research.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
1-phenyltetrahydroisoquinolines: These compounds contain a phenyl group attached to a tetrahydroisoquinoline moiety and are known for their diverse biological activities.
Uniqueness
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C9H13F3N2O |
|---|---|
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C9H13F3N2O/c10-9(11,12)7-5-13-8(15)6-3-1-2-4-14(6)7/h6-7H,1-5H2,(H,13,15) |
Clave InChI |
WKJVKFTUSWEQAV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)C(=O)NCC2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


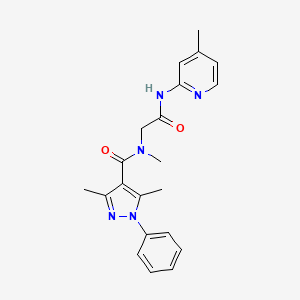
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)

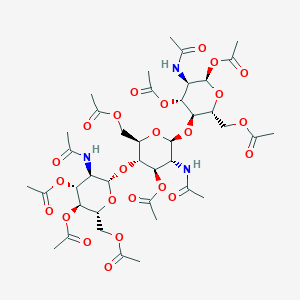
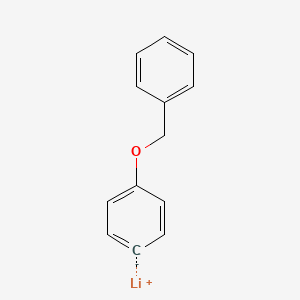

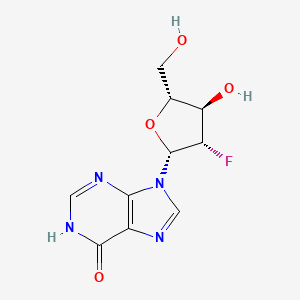
![Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)
